molecular formula C12H20N2O2S B2931515 3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396556-15-2

3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one

Cat. No.: B2931515
CAS No.: 1396556-15-2
M. Wt: 256.36
InChI Key: ZTSYJJSRSLVEHN-UHFFFAOYSA-N
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Description

3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one is a heterocyclic compound that features both a piperidine and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one typically involves the formation of the piperidine and thiazepane rings followed by their coupling. One common method involves the reaction of 3-methylpiperidine with a thiazepane precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 3-methylpiperidine and its derivatives share structural similarities.

    Thiazepane Derivatives: Compounds containing the thiazepane ring, such as 1,4-thiazepane, are also similar.

Uniqueness

3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one is unique due to the combination of the piperidine and thiazepane rings in its structure. This dual-ring system provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(3-methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-9-3-2-5-14(7-9)12(16)10-8-17-6-4-11(15)13-10/h9-10H,2-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSYJJSRSLVEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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